molecular formula C20H13ClF3N3O4 B570905 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid CAS No. 1012058-78-4

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid

Cat. No. B570905
CAS RN: 1012058-78-4
M. Wt: 451.786
InChI Key: IPCWVRAYBZXUMM-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP). It has been synthesized and evaluated for its analgesic potential . The compound is part of a series of TFMP derivatives that were characterized by physical and spectral methods .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, different derivatives of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for their in vivo analgesic potential . The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .


Molecular Structure Analysis

The molecular structure of this compound was characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The process for preparing this compound involves reacting the compound of a certain formula with 4-chloro-3-trifluoromethylphenyl isocyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .

Scientific Research Applications

Synthesis and Functionalization

  • 3-chloro-2-(trifluoromethyl)pyridine was converted into carboxylic acids, demonstrating a process of synthesis and functionalization that could potentially apply to the compound (Cottet et al., 2004).

Antiviral Activity

  • A study on derivatives of pyridine-4-carboxylic acids indicated potential antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, suggesting possible applications in antiviral research (Bernardino et al., 2007).

Peptide Synthesis

  • Trifluoroacetates of phenol derivatives, including those similar to the compound of interest, have been used in the preparation of acylamino acid esters for peptide synthesis (Sakakibara & Inukai, 1965).

Synthesis of Derivatives

  • A process for the straightforward preparation of carboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine suggests the versatility of this chemical structure in producing various derivatives (Cottet & Schlosser, 2004).

Antiproliferative Activity

  • Sorafenib derivatives, related to the compound, showed significant antiproliferative activity against various tumor cell lines, indicating potential applications in cancer research (Babić et al., 2012).

Chemical Synthesis

  • The compound has been involved in the synthesis of furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical synthesis processes (Bradiaková et al., 2009).

Functionalization of Pyridines

  • Research has shown the possibility of regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, which could be applicable to the compound in focus for creating specific derivatives (Cottet & Schlosser, 2004).

Polyimides Synthesis

  • The compound has been used in the synthesis of soluble polyimides, indicating its role in the development of new materials (Ma et al., 2010).

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWVRAYBZXUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012058-78-4
Record name 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At room temperature, tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)picolinate (1.4 g, 2.76 mmol) was dissolved in dichloromethane (20 mL). To the resulted solution, trifluoroacetic acid (20 mL) and triethylsilane (0.5 mL) were added. The resulted mixture was heated to 50° C. and stirred for 16 hours. The solvent was removed under reduced pressure, and water (50 mL) and ethyl acetate (70 mL) were added. The resulted mixture was separsted and the organic phase was removed. The aqueous layer was filtered and the solid was washed with water (30 mL×2). The solid was dried under vacumn to give the title compound (1.1 g, purity 97%, yield 90%) as a light green solid.
Name
tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)picolinate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
90%

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